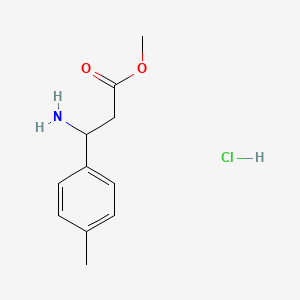

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride

Description

Propriétés

IUPAC Name |

methyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDNJAZNBRXDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the esterification of 3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity .

Analyse Des Réactions Chimiques

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules essential for pharmaceuticals and agrochemicals. The compound can undergo:

- Esterification : Used to form esters from acids and alcohols, crucial in synthesizing other compounds.

- Substitution Reactions : These reactions replace one functional group with another, allowing for the modification of molecular structures to enhance biological activity or stability.

Biological Research

Enzyme-Substrate Interactions

In biological studies, methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is investigated for its interactions with enzymes and proteins. Its amino group can modulate enzyme activity and influence biochemical pathways. Research indicates that compounds with similar structures often exhibit significant biological activity, making them valuable in drug discovery processes.

Pharmacological Potential

The compound has been studied for its potential therapeutic properties. It may act on specific molecular targets involved in various diseases, including cancer and metabolic disorders. For instance:

- Antioxidant Activity : Research has shown that derivatives of this compound exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that derivatives of methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride show cytotoxic effects against specific cancer cell lines, such as U-87 glioblastoma and MDA-MB-231 breast cancer cells .

Industrial Applications

Production of Specialty Chemicals

This compound is utilized in the industrial sector for producing specialty chemicals. Its unique properties make it suitable for applications in:

- Pharmaceutical Manufacturing : As a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

- Agrochemical Development : Its structural features can be leveraged to design more effective pesticides and herbicides.

| Compound | Activity Type | Target Cells | Reference |

|---|---|---|---|

| Methyl 3-amino-3-(4-methylphenyl)propanoate HCl | Antioxidant | Various | |

| Derivative A | Cytotoxicity | U-87 Glioblastoma | |

| Derivative B | Cytotoxicity | MDA-MB-231 Breast Cancer |

Case Study: Anticancer Activity

A study conducted on novel derivatives of methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride revealed promising results in terms of anticancer activity. The derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The findings indicated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity that could be harnessed for therapeutic development .

Mécanisme D'action

The mechanism of action of Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biochemical pathways, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride can be compared with similar compounds such as:

Methyl 3-amino-3-(4-nitrophenyl)propanoate: This compound has a nitro group instead of a methyl group, which affects its reactivity and applications.

Methyl 3-aminopropanoate hydrochloride: This compound lacks the phenyl group, making it less complex and with different chemical properties.

Methyl 3-amino-3-(4-propan-2-yl)phenylpropanoate: This compound has an isopropyl group, which influences its steric and electronic properties.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride in research and industry.

Activité Biologique

Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is an amino acid derivative with notable biological activities, particularly in pharmacological contexts. This compound has garnered attention for its potential therapeutic applications, including its role as a precursor in drug development and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride is , with a molecular weight of approximately 229.70 g/mol. The compound features a methyl ester functional group and a para-methylphenyl substituent, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to the interaction of its amino group with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing enzyme-substrate interactions and receptor binding . The presence of the para-methyl group on the phenyl ring enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties.

Biological Activity

Research indicates that Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride exhibits several biological activities:

- Antioxidant Activity : This compound has been shown to possess antioxidant properties, which are critical in mitigating oxidative stress in biological systems. The antioxidant activity can be quantified using assays such as DPPH radical scavenging .

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing significant cytotoxicity .

- Antimicrobial Activity : Preliminary investigations suggest that Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride may also possess antimicrobial properties, making it a candidate for further research in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride.

- Antioxidant and Anticancer Properties : A study published in MDPI highlighted that derivatives similar to Methyl 3-amino-3-(4-methylphenyl)propanoate showed enhanced antioxidant activity compared to ascorbic acid. Additionally, these compounds exhibited significant anticancer activity against U-87 cells, indicating their potential as therapeutic agents .

- Cytotoxicity Assessment : In cytotoxicity assays, Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride was found to be more effective against certain cancer cell lines than conventional chemotherapeutics, suggesting its utility in cancer treatment strategies .

Comparative Analysis Table

| Compound Name | Antioxidant Activity | Anticancer Activity (U-87) | Antimicrobial Activity |

|---|---|---|---|

| Methyl 3-amino-3-(4-methylphenyl)propanoate HCl | Moderate | High | Potential |

| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino propanamide | High | Moderate | Low |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Moderate | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.